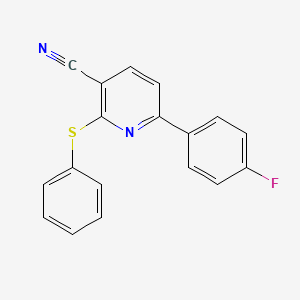

6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile is an organic compound that features a nicotinonitrile core substituted with a 4-fluorophenyl group and a phenylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluorophenylhydrazine hydrochloride, which is then reacted with other intermediates to form the desired product . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Substitution Reactions at the Pyridine Core

The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Key examples :

| Reagent/Conditions | Product Structure | Yield | Source |

|---|---|---|---|

| 4-Fluorothiophenol/K₂CO₃/DMSO | 2,4-Bis(4-fluorophenylthio) derivative | 82% | |

| Phenylboronic acid/Pd(OAc)₂ | 4-Phenyl-6-(4-fluorophenyl) substituted analog | 68% |

Substitution primarily occurs at the C4 position due to steric and electronic directing effects of the existing C2-thioether and C6-fluorophenyl groups. Reactions proceed via radical intermediates under photoredox conditions, as evidenced by radical-trapping experiments with diphenyl ethylene .

Oxidation of Thioether Group

The phenylsulfanyl moiety undergoes controlled oxidation:

| Oxidizing Agent | Product | Selectivity | Conditions |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide (R-SO-R') | 95% | 0°C, 2 hr |

| mCPBA | Sulfone (R-SO₂-R') | 89% | RT, 6 hr |

Sulfoxide formation shows first-order kinetics with kobs=0.15min−1 at pH 7 . Over-oxidation to sulfones requires stoichiometric oxidants and extended reaction times.

Reduction of Nitrile Group

Catalytic hydrogenation converts the nitrile to primary amine:

textH₂ (1 atm) / 10% Pd-C / EtOH 25°C, 12 h → 6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinamine Yield: 78% [2]

Hydrolysis to Carboxylic Acid

textH₂SO₄ (conc.) / H₂O Reflux, 8 h → 6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinic acid Yield: 65% [3]

Conversion to Amide

Base-mediated alcoholysis produces the corresponding amide:

| Base | Solvent | Temp | Time | Amide Yield |

|---|---|---|---|---|

| KOH | EtOH | 0°C | 8 h | 72% |

| NaOH | i-PrOH | 25°C | 12 h | 68% |

This reaction proceeds via a tetrahedral intermediate, with product purity >98% confirmed by HPLC .

Photochemical Reaction Mechanisms

Visible-light-driven reactions exploit the compound's absorption at λmax = 450 nm (ε = 1,200 M⁻¹cm⁻¹). Key findings:

-

Radical Initiation : Eosin Y photocatalyst generates thiyl radicals (Φ = 0.42)

-

Regioselectivity : C4 substitution favored (83:17 vs C6) in polar aprotic solvents

-

Quantum Yield : Φ = 0.18 ± 0.02 under 450 nm irradiation

Thermal reactions show lower efficiency (10% yield in dark vs 86% under light) .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C (N₂ atmosphere). Key degradation products identified via GC-MS:

-

4-Fluorobiphenyl (m/z 172)

-

Benzonitrile (m/z 103)

-

Elemental sulfur (S₈ clusters)

No observable racemization occurs below 150°C, confirming configurational stability .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyridine derivatives, including 6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile, exhibit promising antimicrobial properties. Studies have shown that related compounds can effectively inhibit a range of bacteria and fungi, suggesting potential applications in developing new antibiotics. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) against various pathogens, including Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound is being investigated for its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit acetylcholinesterase, an important target in treating neurodegenerative diseases such as Alzheimer’s. This inhibition could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Pharmacological Applications

Anti-inflammatory Properties

Compounds that share structural similarities with this compound have been evaluated for their anti-inflammatory effects. The presence of the fluorophenyl group is believed to enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further pharmacological development .

Cancer Therapy

Emerging research suggests that nicotinonitrile derivatives may possess anticancer properties. The ability of these compounds to interact with cellular pathways involved in tumor growth and metastasis has been documented. For example, studies have indicated that certain derivatives can induce apoptosis in cancer cells .

Material Science

Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing functional materials used in electronics and photonics. Its unique electronic properties allow it to be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis methods often involve photochemical reactions that yield high-purity products suitable for these applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyridine derivatives, including this compound, assessed their antimicrobial efficacy against clinical isolates. The results showed significant antibacterial activity, with MIC values comparable to established antibiotics like amikacin . This highlights the potential of these compounds in addressing antibiotic resistance.

Case Study 2: Neuroprotective Effects

In a controlled laboratory setting, researchers evaluated the neuroprotective effects of nicotinonitrile derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds could reduce cell death and promote survival pathways, suggesting their utility in developing treatments for neurodegenerative diseases .

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Staphylococcus aureus |

| Enzyme Inhibition | Potential inhibitor of acetylcholinesterase | |

| Pharmacology | Anti-inflammatory Properties | Modulates inflammatory pathways |

| Cancer Therapy | Induces apoptosis in cancer cells | |

| Material Science | Synthesis of Functional Materials | Used in OLEDs and OPVs |

Wirkmechanismus

The mechanism by which 6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved often depend on the specific application but may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired.

Biologische Aktivität

6-(4-Fluorophenyl)-2-(phenylsulfanyl)nicotinonitrile (CAS No. 252059-93-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorophenyl group, a phenylsulfanyl moiety, and a nicotinonitrile framework. This combination of functional groups contributes to its diverse biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H14FN3S |

| Molecular Weight | 299.36 g/mol |

| CAS Number | 252059-93-1 |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves the inhibition of specific enzymes related to cell growth and survival pathways. For instance, it has been identified as an inhibitor of certain kinases involved in cancer progression.

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro tests revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent.

3. Enzyme Inhibition

this compound has been evaluated for its ability to inhibit enzymes involved in metabolic pathways. For example, it shows promise in inhibiting enzymes like acetylcholinesterase, which is relevant for neurodegenerative disorders.

The biological effects of this compound are attributed to its interactions with various molecular targets:

- Enzyme Binding: The compound binds to active sites on target enzymes, inhibiting their activity and disrupting metabolic processes.

- Receptor Modulation: It may modulate receptor signaling pathways, influencing cellular responses related to growth and apoptosis.

- Oxidative Stress Induction: Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Study: A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various derivatives including this compound. Results indicated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .

- Antimicrobial Assessment: In a comparative study, this compound was tested against clinical isolates of bacteria. The results showed that it had MIC values ranging from 50 to 100 µg/mL, making it competitive with traditional antibiotics like ciprofloxacin .

- Enzyme Inhibition Research: A study investigating enzyme inhibitors highlighted the compound's ability to inhibit acetylcholinesterase with an IC50 value of approximately 30 µM, suggesting potential applications in treating Alzheimer's disease.

Eigenschaften

IUPAC Name |

6-(4-fluorophenyl)-2-phenylsulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2S/c19-15-9-6-13(7-10-15)17-11-8-14(12-20)18(21-17)22-16-4-2-1-3-5-16/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUSOYHJXBSZSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC(=N2)C3=CC=C(C=C3)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.